molecular formula C18H21N5 B2368610 2-Tert-butyl-1-(1-pyrazin-2-ylazetidin-3-yl)benzimidazole CAS No. 2415624-40-5

2-Tert-butyl-1-(1-pyrazin-2-ylazetidin-3-yl)benzimidazole

Cat. No.: B2368610
CAS No.: 2415624-40-5
M. Wt: 307.401
InChI Key: OUMAWCBAXOQGFV-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-(1-pyrazin-2-ylazetidin-3-yl)benzimidazole is a complex organic compound with the molecular formula C18H21N5 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-(1-pyrazin-2-ylazetidin-3-yl)benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the benzimidazole core using tert-butyl halides in the presence of a strong base.

    Formation of the azetidine ring: The azetidine ring can be synthesized through the cyclization of suitable precursors, such as amino alcohols or halides, under basic conditions.

    Attachment of the pyrazine ring: This final step involves the coupling of the azetidine ring with a pyrazine derivative using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-(1-pyrazin-2-ylazetidin-3-yl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the azetidine or pyrazine rings.

    Substitution: Halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

2-Tert-butyl-1-(1-pyrazin-2-ylazetidin-3-yl)benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-(1-pyrazin-2-ylazetidin-3-yl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse biological properties.

    Pyrazine Derivatives: Compounds containing the pyrazine ring, known for their antimicrobial and anticancer activities.

Uniqueness

2-Tert-butyl-1-(1-pyrazin-2-ylazetidin-3-yl)benzimidazole is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The combination of the benzimidazole, pyrazine, and azetidine rings in a single molecule provides a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-tert-butyl-1-(1-pyrazin-2-ylazetidin-3-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-18(2,3)17-21-14-6-4-5-7-15(14)23(17)13-11-22(12-13)16-10-19-8-9-20-16/h4-10,13H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMAWCBAXOQGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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